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Compound of Interest

Compound Name: EB-42486

Cat. No.: B15604318

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current literature on EB-42486, a
potent inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), and related
compounds. The G2019S mutation in LRRK2 is a significant genetic risk factor for Parkinson's
disease, making LRRK2 an attractive therapeutic target. This document summarizes key
quantitative data, details relevant experimental protocols, and visualizes the associated
signaling pathways to support ongoing research and drug development efforts in this field.

Core Compound Profile: EB-42486

EB-42486 is a novel, potent, and highly selective inhibitor of the G2019S-LRRK2 kinase.[1][2]
Developed by Escape Bio, it has demonstrated significant potency in biochemical assays,
positioning it as a valuable tool for studying the physiological and pathological roles of the
G2019S LRRK2 mutation.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for EB-42486 and a selection of
related LRRK2 inhibitors to facilitate a comparative analysis.

Table 1: In Vitro Potency of LRRK2 Inhibitors
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Compound Target IC50 (nM) Assay Type Reference
EB-42486 G2019S-LRRK2 <0.2 Biochemical [1]
EB-42168 G2019S-LRRK2 1.1 FRET-based 3]
(pS935-LRRK?2)
WT-LRRK2 >100 FRET-based 3]
(pS935-LRRK?2)
MLi-2 G2019S-LRRK2  0.76 Enzymatic [4]
WT-LRRK2 - -
GNE-7915 LRRK2 9 Enzymatic [4]
DNL201 LRRK2 3 Cellular [4]
(potency)
LRRK2-IN-1 WT-LRRK2 13 Enzymatic [4]
G2019S-LRRK2 6 Enzymatic [4]
TTT-3002 WT-LRRK2 - - [5]
G2019S-LRRK2 - - [5]
R1441C-LRRK2 - - [5]
Sunitinib WT-LRRK2 - - [6]
G2019S-LRRK2 - - [6]
Crizotinib G2019S-LRRK2 - - [7]
Abivertinib WT-LRRK2 177.0 - [8][9]
G2019S-LRRK2  410.3 - [8][9]
LY2023-001 G2019S-LRRK2 12.9 - 9]
Table 2: Cellular Activity of LRRK2 Inhibitors
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Cellular
Compound Target/Biomar IC50 (nM) Cell Line Reference
ker

pSer935-LRRK2
EB-42168 (G2019s 15-27 Patient-derived [10]

Homozygous)

pThr73-Rab10

(G2019s 30-64 Patient-derived [10]

Homozygous)

MLi-2 pS935-LRRK2 14 - [4]
~10x more

TTT-3002 pS935-LRRK2 potent than SH-SY5Y [5]
LRRK2-IN-1

LRRK2-IN-1 pS935-LRRK?2 100 SH-SY5Y [5]

LRRK2 Signaling Pathways

LRRK?2 is a large, multi-domain protein with both kinase and GTPase activity.[11] Its signaling
network is complex and implicated in various cellular processes, including vesicular trafficking,
autophagy, and inflammation. The G2019S mutation leads to hyperactivation of its kinase
function, disrupting these pathways and contributing to neurodegeneration.
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Caption: LRRK2 signaling and points of inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings.
Below are outlines of key experimental protocols used in the characterization of EB-42486 and
related LRRK2 inhibitors.

In Vitro LRRK2 Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory potency of a compound on
LRRK2 enzymatic activity.
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Prepare Recombinant LRRK2,
Substrate (e.g., LRRKtide), ATP,
and Test Compound (e.g., EB-42486)

:

Combine LRRK2 and Test Compound
in Kinase Buffer

i

Add ATP and Substrate Mixture

:

Incubate at 30°C for a
Defined Period (e.g., 60-120 min)

:

Add Stop Reagent
(e.g., ADP-Glo™ Reagent)

i

Measure Signal (e.g., Luminescence)
Proportional to ADP Production

'

Calculate % Inhibition and IC50 Value

Click to download full resolution via product page

Caption: Workflow for an in vitro LRRK2 kinase assay.
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Detailed Steps:

e Reagent Preparation:

[¢]

Dilute recombinant LRRK2 (WT or G2019S) in kinase buffer (e.g., 40 mM Tris pH 7.5, 20
mM MgClI2, 0.1 mg/ml BSA, 50 uM DTT).[12]

[¢]

Prepare a synthetic peptide substrate, such as LRRKtide.

[e]

Prepare a stock solution of ATP.

[e]

Serially dilute the test compound (e.g., EB-42486) in DMSO.

e Reaction:

[¢]

In a 384-well plate, add the diluted test compound.

[¢]

Add the diluted LRRK2 enzyme.

[e]

Initiate the reaction by adding a mixture of the LRRKtide substrate and ATP.[12]

o

Incubate at room temperature for 120 minutes.[12]
e Detection:
o Stop the reaction and deplete remaining ATP by adding a reagent like ADP-Glo™.[12]
o Add a detection reagent to convert ADP to a luminescent signal.
o Measure luminescence using a plate reader.
e Analysis:
o Calculate the percentage of kinase activity relative to a DMSO control.

o Plot the percentage of inhibition against the compound concentration to determine the
IC50 value.
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Cellular Assay for LRRK2 Activity (Western Blot for
pRab10)

This assay measures the ability of an inhibitor to block LRRK2 kinase activity within a cellular
context by quantifying the phosphorylation of its downstream substrate, Rab10.
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Culture Cells Expressing
LRRK2 (e.g., HEK293T, SH-SY5Y)

:

Treat Cells with Various
Concentrations of LRRK2 Inhibitor

l

Lyse Cells and
Quantify Protein Concentration

i

Separate Proteins by
SDS-PAGE

'

Transfer Proteins to a Membrane
and Probe with Antibodies

l

Primary Antibodies:
- anti-pT73-Rab10
- anti-Total Rab10
- Loading Control (e.g., GAPDH)
Secondary Antibody

l

Visualize Bands using
Chemiluminescence

:

Quantify Band Intensities and
Calculate Cellular IC50

l
O

Click to download full resolution via product page

Caption: Workflow for pRab10 Western blot.
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Detailed Steps:
e Cell Culture and Treatment:
o Plate cells (e.g., HEK293T or SH-SY5Y) and allow them to adhere.

o Treat the cells with a range of concentrations of the LRRK2 inhibitor for a specified time
(e.g., 2 hours).

o Cell Lysis and Protein Quantification:

o Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease
and phosphatase inhibitors.

o Determine the protein concentration of the lysates using a BCA assay.
e Western Blotting:

o Separate equal amounts of protein from each sample by SDS-PAGE.

o Transfer the proteins to a PVDF or nitrocellulose membrane.

o Block the membrane with 5% BSA or non-fat milk in TBST.

o Incubate the membrane with primary antibodies against pT73-Rab10, total Rab10, and a
loading control (e.g., GAPDH) overnight at 4°C.

o Wash the membrane and incubate with HRP-conjugated secondary antibodies.
o Visualize the protein bands using an ECL substrate and an imaging system.

o Data Analysis:

[e]

Quantify the band intensities using densitometry software.

o

Normalize the pT73-Rab10 signal to the total Rab10 signal and then to the loading control.

Plot the normalized data to determine the cellular IC50 of the inhibitor.

[¢]
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LRRK2 and 14-3-3 Binding Assay (Co-
Immunoprecipitation)

This protocol is used to assess how LRRK2 inhibitors affect the interaction between LRRK2
and 14-3-3 proteins, which is regulated by the phosphorylation of LRRK2 at Ser910 and
Ser935.
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Co-transfect Cells with Tagged-LRRK?2
and Tagged-14-3-3, then Treat
with LRRK2 Inhibitor

'

Lyse Cells and Prepare
Clarified Lysate

l

Incubate Lysate with an Antibody
Against one Tagged Protein
(e.g., anti-FLAG for LRRK2) and
Protein A/G Beads

'

Wash Beads to Remove
Non-specific Binding

'

Elute Immunoprecipitated
Protein Complexes

'

Analyze Eluate by Western Blot
for the Presence of the Co-precipitated
Protein (e.g., 14-3-3)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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